molecular formula C20H29NO4 B5628242 (3R*,4R*)-3-methyl-1-(3-phenoxypropanoyl)-4-(tetrahydro-2H-pyran-4-yl)-4-piperidinol

(3R*,4R*)-3-methyl-1-(3-phenoxypropanoyl)-4-(tetrahydro-2H-pyran-4-yl)-4-piperidinol

Cat. No. B5628242
M. Wt: 347.4 g/mol
InChI Key: PFQLDMOLVXGACJ-UZLBHIALSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related piperidinyl compounds involves multi-step chemical processes, including reactions with alcohols, carbonyl compounds, and various catalysts to achieve high specificity and yield. For example, Kumar et al. (2004) described the synthesis of a piperidinyl compound through a process involving the reaction of alcohol with a specific catalyst to afford the desired compound with a significant yield and high specificity towards target receptors (Kumar et al., 2004).

Molecular Structure Analysis

The molecular structure of compounds similar to "(3R*,4R*)-3-methyl-1-(3-phenoxypropanoyl)-4-(tetrahydro-2H-pyran-4-yl)-4-piperidinol" is often complex, featuring multiple stereocenters and functional groups that dictate their reactivity and interaction with biological targets. Kuleshova and Khrustalev (2000) detailed the crystal structures of compounds with related functionalities, highlighting the importance of hydrogen bonding and other non-covalent interactions in stabilizing their molecular structures (Kuleshova & Khrustalev, 2000).

Chemical Reactions and Properties

Chemical reactions involving piperidinol derivatives can vary widely, including addition-rearrangement reactions with isocyanates and reactions with acetic anhydride to afford fused systems. Jao et al. (1996) discussed addition-rearrangement reactions leading to the formation of piperidone derivatives, highlighting the reactivity of the pyran moiety in these compounds (Jao et al., 1996).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure and the presence of specific functional groups. Khan et al. (2013) synthesized a compound with similar functionalities and analyzed its crystal and molecular structure, which was stabilized by hydrogen bonding and C-H…π interactions, indicative of its solid-state properties (Khan et al., 2013).

Chemical Properties Analysis

The chemical properties, such as reactivity towards nucleophiles or electrophiles, acid-base behavior, and stability, are key to understanding the potential applications and reactions of piperidinol derivatives. The synthesis and reaction conditions often dictate these properties, as seen in the work by Shestopalov et al. (2002), where they explored one-step synthesis methods for substituted dihydropyrazolo[3,4-b]pyrans, showing the versatility and reactivity of piperidinone derivatives (Shestopalov et al., 2002).

properties

IUPAC Name

1-[(3R,4R)-4-hydroxy-3-methyl-4-(oxan-4-yl)piperidin-1-yl]-3-phenoxypropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO4/c1-16-15-21(11-10-20(16,23)17-7-12-24-13-8-17)19(22)9-14-25-18-5-3-2-4-6-18/h2-6,16-17,23H,7-15H2,1H3/t16-,20+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFQLDMOLVXGACJ-UZLBHIALSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1(C2CCOCC2)O)C(=O)CCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CC[C@]1(C2CCOCC2)O)C(=O)CCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R*,4R*)-3-methyl-1-(3-phenoxypropanoyl)-4-(tetrahydro-2H-pyran-4-yl)-4-piperidinol

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